molecular formula C23H30N4O2 B2387896 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide CAS No. 2034320-08-4

3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2387896
CAS No.: 2034320-08-4
M. Wt: 394.519
InChI Key: JDGFZNWWUZMDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a propanamide derivative featuring a 4-methoxyphenyl group linked to a piperidin-4-yl moiety, which is further substituted with a 5,6,7,8-tetrahydrocinnolin-3-yl group.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O2/c1-29-20-9-6-17(7-10-20)8-11-23(28)24-19-12-14-27(15-13-19)22-16-18-4-2-3-5-21(18)25-26-22/h6-7,9-10,16,19H,2-5,8,11-15H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGFZNWWUZMDMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2CCN(CC2)C3=NN=C4CCCCC4=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Key Synthetic Challenges

The target compound comprises three primary structural units:

  • Piperidin-4-ylamine backbone : A six-membered nitrogen-containing ring substituted at the 4-position with an amine group.
  • 5,6,7,8-Tetrahydrocinnolin-3-yl group : A partially saturated bicyclic system with two nitrogen atoms.
  • 3-(4-Methoxyphenyl)propanamide side chain : An aromatic methoxy group connected via a three-carbon chain terminating in an amide bond.

Key synthetic challenges include:

  • Achieving regioselective functionalization of the piperidine ring.
  • Constructing the tetrahydrocinnoline system without over-reduction or side reactions.
  • Ensuring stereochemical control during amide bond formation.

Preparation of the Piperidine Intermediate

Synthesis of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperidin-4-Amine

The piperidine-cinnoline hybrid structure is synthesized via a two-step process:

Step 1: Formation of the Tetrahydropyridinylidene Salt

Tetrahydropyridinylidene salts (THPS) serve as precursors for 2-substituted piperidin-4-ones. Using the method described by Graz University researchers, THPS derivatives are prepared by reacting γ-keto esters with ammonium acetate under acidic conditions:

$$
\text{γ-Keto ester} + \text{NH}_4\text{OAc} \xrightarrow{\text{HCl, EtOH}} \text{THPS intermediate}
$$

Step 2: Selective Reduction to Piperidin-4-One

The THPS intermediate undergoes hydrogenation using Pd/C in ethanol at 50°C, yielding 2-substituted piperidin-4-ones with >85% efficiency. For the target compound, the substituent at position 2 is the tetrahydrocinnoline group, introduced via nucleophilic aromatic substitution:

$$
\text{Piperidin-4-one} + \text{3-Chloro-5,6,7,8-tetrahydrocinnoline} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperidin-4-one}
$$

Step 3: Reductive Amination

The ketone group is converted to an amine via reductive amination using sodium cyanoborohydride and ammonium acetate in methanol:

$$
\text{Piperidin-4-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN, MeOH}} \text{1-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperidin-4-amine}
$$

Synthesis of the Propanamide Side Chain

Preparation of 3-(4-Methoxyphenyl)Propanoic Acid

The carboxylic acid component is synthesized through Friedel-Crafts acylation:

  • Acylation of Anisole :
    Anisole reacts with acryloyl chloride in the presence of AlCl₃ to form 3-(4-methoxyphenyl)propenoic acid.

  • Hydrogenation :
    The double bond is reduced using H₂/Pd-C in ethanol, yielding 3-(4-methoxyphenyl)propanoic acid:

    $$
    \text{3-(4-Methoxyphenyl)propenoic acid} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{3-(4-Methoxyphenyl)propanoic acid}
    $$

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves conjugating the piperidine amine with the propanoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt):

$$
\text{3-(4-Methoxyphenyl)propanoic acid} + \text{1-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperidin-4-amine} \xrightarrow{\text{EDC, HOBt, DCM}} \text{Target Compound}
$$

Conditions :

  • Solvent: Dichloromethane (DCM)
  • Temperature: 0°C → room temperature (24 h)
  • Yield: 72–78%

Mixed Anhydride Method

An alternative approach employs isobutyl chloroformate to generate a reactive mixed anhydride intermediate:

$$
\text{Propanoic acid} + \text{Isobutyl chloroformate} \xrightarrow{\text{N-Methylmorpholine}} \text{Mixed anhydride} \rightarrow \text{Amide}
$$

Advantages :

  • Higher reproducibility in large-scale synthesis.
  • Reduced racemization risk compared to carbodiimide methods.

Optimization and Troubleshooting

Purification Challenges

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) effectively separates the product from unreacted starting materials.
  • Recrystallization : Ethanol/water (7:3) yields crystals with >99% purity.

Common Side Reactions

  • Over-alkylation of Piperidine : Mitigated by using stoichiometric amounts of tetrahydrocinnoline chloride.
  • Hydrolysis of Methoxy Group : Avoided by maintaining pH < 5 during aqueous workups.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.85 (d, J = 8.4 Hz, 2H, ArH), 3.80 (s, 3H, OCH₃), 3.45–3.55 (m, 2H, Piperidine-H), 2.90–3.10 (m, 4H, CH₂CONH and Cinnoline-H).
  • HRMS : m/z 395.2441 [M+H]⁺ (calculated: 395.2445).

X-ray Crystallography

Single-crystal analysis confirms the chair conformation of the piperidine ring and planar amide bond geometry.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a phenol derivative, while reduction of the amide bond may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

The compound shares a propanamide backbone with several analogs, differing primarily in substituents on the piperidine and aryl groups. Key structural analogs include:

Compound Name Key Substituents Molecular Formula Molecular Weight Pharmacological Notes Reference
3-(4-Methoxyphenyl)-N-[1-(5,6,7,8-Tetrahydrocinnolin-3-yl)Piperidin-4-yl]Propanamide 4-Methoxyphenyl; 5,6,7,8-Tetrahydrocinnolin-3-yl-piperidine Not provided Not provided Hypothesized CNS activity (unconfirmed)
N-(4-(2-(Piperidin-1-yl)Ethoxy)Phenyl)-3-Phenylpropanamide (12f) Piperidin-1-yl-ethoxy; Phenylpropanamide C23H28N2O2 364.48 Tested for receptor modulation; 61.9% yield
3-(4-Benzylpiperidin-1-yl)-N-(4-Sulfamoylphenyl)Propanamide Benzylpiperidinyl; Sulfamoylphenyl C21H27N3O3S 401.52 Potential sulfonamide-based therapeutics
N-(2-Fluorophenyl)-N-[1-(2-Phenylethyl)Piperidin-4-yl]Propanamide 2-Fluorophenyl; Phenylethyl-piperidine C22H26FN2O 362.46 Controlled substance (psychoactive)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Methoxymethyl-piperidine; Phenylpropanamide C16H24N2O2 276.38 Pharmaceutical intermediate

Key Observations :

  • Regulatory Status : Unlike N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (a controlled substance), the target compound lacks reported regulatory restrictions, suggesting divergent pharmacological profiles.
  • Synthetic Feasibility: Yields for analogs such as 12f (61.9%) and 12g (58.1%) indicate moderate synthetic efficiency for propanamide derivatives, though the tetrahydrocinnolin-containing target may require more complex steps.
Physicochemical Properties
  • Melting Points : Analogs like 12f (116.8–117.8°C) and 12g (163.6–165.5°C) exhibit solid-state stability, whereas the target compound’s physical state remains uncharacterized.
  • Solubility : The sulfamoyl group in 3-(4-benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide likely improves aqueous solubility compared to the methoxyphenyl group in the target compound.
Pharmacological Implications
  • Receptor Targeting : Piperidine-containing propanamides (e.g., 12f, 12g) are often designed for dopamine or serotonin receptor modulation, suggesting the target compound may share similar neurological targets.
  • Metabolic Stability : The methoxyphenyl group in the target compound could enhance metabolic stability compared to halogenated analogs (e.g., 2-fluorophenyl derivatives).

Biological Activity

The compound 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a methoxyphenyl group and a tetrahydrocinnoline moiety attached to a piperidine ring. Its molecular formula is C20H26N2O2C_{20}H_{26}N_{2}O_{2}, with a molecular weight of approximately 342.43 g/mol.

The biological activity of this compound primarily involves interactions with the central nervous system (CNS). It is hypothesized to act as a neuroleptic agent , similar to other piperidine derivatives. The piperidine structure is known for its ability to modulate neurotransmitter systems, particularly dopamine and serotonin pathways.

Pharmacological Studies

  • Neuroleptic Activity : In studies involving various piperidine derivatives, compounds similar to this one have demonstrated significant neuroleptic effects. For instance, analogs have been shown to block dopamine receptors effectively, leading to reduced psychotic symptoms in animal models .
  • Analgesic Properties : Some derivatives of the tetrahydrocinnoline structure are reported to exhibit analgesic properties. The mechanism likely involves opioid receptor modulation, which could provide insights into pain management applications .
  • Antidepressant Effects : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant-like effects in animal models through serotonin reuptake inhibition.

Study 1: Neuroleptic Efficacy

A study evaluated the effects of various piperidine derivatives on conditioned avoidance behavior in mice. The results indicated that compounds with structural similarities to 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide significantly reduced avoidance responses, suggesting strong neuroleptic activity .

Study 2: Pain Management

In another case study focusing on analgesic properties, a related compound was administered to rodents subjected to inflammatory pain models. Results showed a marked decrease in pain sensitivity, indicating potential for development as an analgesic agent .

Data Summary Table

Property Value
Molecular FormulaC20H26N2O2C_{20}H_{26}N_{2}O_{2}
Molecular Weight342.43 g/mol
Mechanism of ActionDopamine receptor blockade
Potential ApplicationsNeuroleptic agent, analgesic
Animal Model Studies ConductedYes

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the preparation of the tetrahydrocinnolin-piperidine core, followed by coupling with the 4-methoxyphenylpropanamide moiety. Key steps include:

  • Nucleophilic substitution to attach the piperidine group to the tetrahydrocinnolin scaffold.
  • Amide coupling (e.g., using EDC/HOBt or DCC) to link the propanamide group .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final compound. Optimize purity by adjusting solvent polarity and monitoring reaction progress via TLC .

Basic: Which analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:
A combination of spectroscopic and spectrometric methods is critical:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and stereochemistry (e.g., methoxyphenyl aromatic signals at δ 6.8–7.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ peak matching theoretical mass).
  • Infrared (IR) Spectroscopy : Validate amide C=O stretches (~1650–1680 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Advanced: How can computational methods guide the optimization of reaction pathways for this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction method) can:

  • Predict transition states and intermediates to identify energy barriers in key steps like amide coupling .
  • Screen solvent effects (e.g., polar aprotic vs. nonpolar solvents) using COSMO-RS models to improve yield .
  • Combine with machine learning to prioritize reaction conditions (temperature, catalysts) based on historical data from analogous compounds .

Advanced: How should researchers reconcile contradictory biological activity data reported for this compound?

Methodological Answer:
Discrepancies may arise from assay variability or structural analogs. Mitigate by:

  • Standardizing assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for batch-to-batch compound purity .
  • Structure-activity relationship (SAR) studies : Compare activity of derivatives (e.g., methoxy vs. ethoxy substitutions) to isolate critical functional groups .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from multiple studies to identify outliers .

Basic: What are the hypothesized pharmacological targets of this compound?

Methodological Answer:
Based on structural analogs (e.g., tetrahydroquinoline derivatives), potential targets include:

  • GPCRs : Serotonin or dopamine receptors due to the piperidine-tetrahydrocinnolin scaffold .
  • Kinase inhibitors : The propanamide group may interact with ATP-binding pockets (e.g., JAK2 or EGFR kinases) .
  • In vitro screening : Prioritize targets via high-throughput binding assays (e.g., fluorescence polarization) .

Advanced: What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Catalyst optimization : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective synthesis of the piperidine core .
  • Flow chemistry : Enhance heat/mass transfer for exothermic steps (e.g., amide coupling) to reduce side reactions .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .

Advanced: How can researchers elucidate the mechanism of action for this compound using interdisciplinary approaches?

Methodological Answer:

  • Molecular docking : Simulate interactions with predicted targets (e.g., GPCRs) using AutoDock Vina or Schrödinger Suite .
  • CRISPR-Cas9 knockout models : Validate target relevance by assessing activity in cells lacking the hypothesized receptor .
  • Metabolomics : Profile cellular metabolite changes (via LC-MS) to identify affected pathways (e.g., apoptosis or glycolysis) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months; monitor degradation via HPLC.
  • Light sensitivity : Use amber vials if UV-Vis analysis shows absorbance <400 nm, indicating photodegradation risk .
  • Lyophilization : For long-term storage, lyophilize in inert buffers (e.g., PBS, pH 7.4) to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.